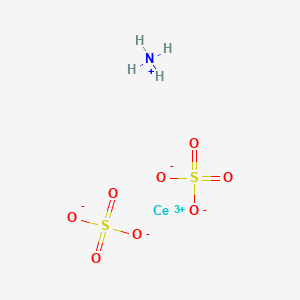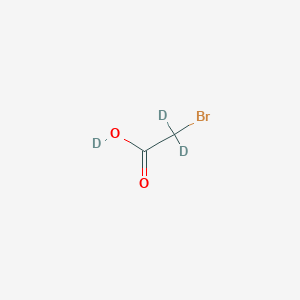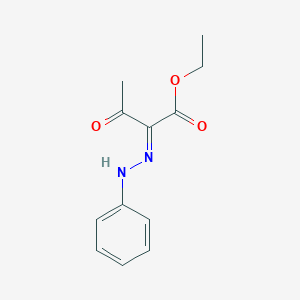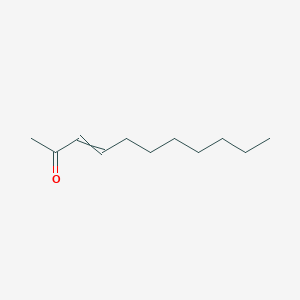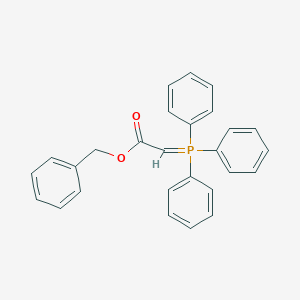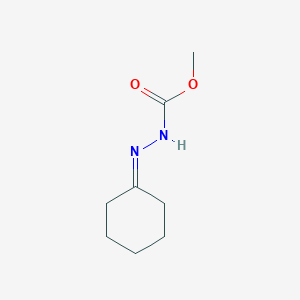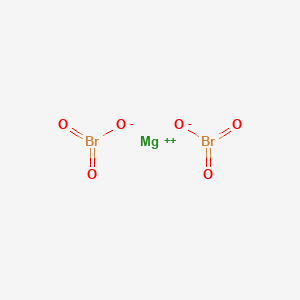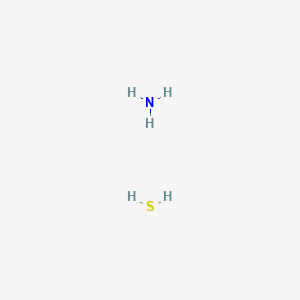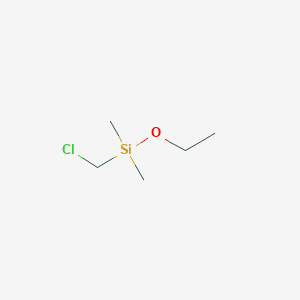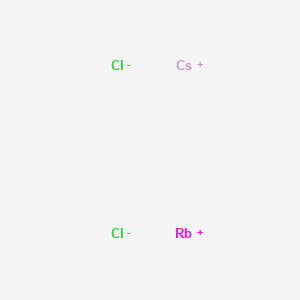
Cesium rubidium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium rubidium chloride is an inorganic compound composed of cesium, rubidium, and chlorine. It is a member of the alkali metal halides and is known for its unique properties and applications in various scientific fields. The compound is typically found in a crystalline form and is used in a variety of high-tech applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium rubidium chloride can be synthesized through several methods, including the reaction of cesium chloride and rubidium chloride in an aqueous solution. The reaction typically involves dissolving the two salts in water, followed by evaporation to obtain the crystalline product. Another method involves the direct combination of cesium and rubidium metals with chlorine gas under controlled conditions to form the chloride salts.
Industrial Production Methods: Industrial production of this compound often involves the extraction of cesium and rubidium from natural sources such as mineral ores and brines. The extracted metals are then reacted with chlorine gas to produce the chloride salts. The process may include steps such as solvent extraction, ion exchange, and precipitation to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cesium rubidium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form elemental cesium and rubidium.
Substitution: The chloride ions can be substituted with other halide ions or anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halogen gases or halide salts.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as cesium oxide and rubidium oxide.
Reduction: Elemental cesium and rubidium.
Substitution: Other halide compounds such as cesium fluoride or rubidium bromide .
Aplicaciones Científicas De Investigación
Cesium rubidium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological studies to investigate ion transport and membrane potential.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Applied in the production of special glasses, ceramics, and as a catalyst in chemical processes
Mecanismo De Acción
The mechanism of action of cesium rubidium chloride involves its interaction with cellular components and biochemical pathways. The compound can mimic the behavior of potassium ions in biological systems, participating in ion exchange processes and affecting cellular functions. It is known to influence the sodium-potassium ion exchange pumps in cell membranes, thereby altering membrane potential and cellular activity .
Comparación Con Compuestos Similares
Cesium chloride: Similar in composition but lacks rubidium.
Rubidium chloride: Similar in composition but lacks cesium.
Potassium chloride: Another alkali metal chloride with similar properties but different reactivity.
Uniqueness: Cesium rubidium chloride is unique due to the combined properties of cesium and rubidium, which provide enhanced reactivity and stability compared to individual cesium or rubidium chlorides. This makes it particularly useful in specialized applications where both elements’ properties are advantageous .
Propiedades
IUPAC Name |
cesium;rubidium(1+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cs.Rb/h2*1H;;/q;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGANVVAGMVHDBD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Rb+].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CsRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914779 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95860-63-2 |
Source


|
| Record name | Caesium rubidium chloride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00914779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

